molecular formula C13H18NaO2 B1238191 Ibuprofen sodium CAS No. 31121-93-4

Ibuprofen sodium

Cat. No. B1238191
Key on ui cas rn: 31121-93-4
M. Wt: 229.27 g/mol
InChI Key: VYBJYTLOZWAVMJ-UHFFFAOYSA-N
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Patent
US03987094

Procedure details

A portion of the enol-acetate solution (V) from A above, (55.41 g. representing 49.3 mmole of enol-acetate) was placed in a 250 ml. 1 necked flask and stirred magnetically while 10 ml. of saturated sodium chloride solution and 16.0 g. of 50 percent sodium hydroxide (200 meq.) were added. The mixture was stirred and allowed to cool to 25° C. and the ammonium persulfate [(NH4)2S2O8 ] (12.5 g.; 55 meq.) in 16 ml. of water were added over 10 minutes. After stirring overnight, 10 ml. of diglyme was added and the pH was adjusted from 9 to 13. The mixture was slowly cooled to 0° C. with seeding with crystals of 2-(4'-isobutylphenyl)propionic acid, sodium salt and held at 0° C. for 3 hours to form solid sodium 2-(4'-isobutylphenyl)propionate (VI) as a crystalline precipitate.
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enol-acetate
Quantity
49.3 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
12.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
sodium 2-(4'-isobutylphenyl)propionate

Identifiers

REACTION_CXSMILES
C(OC(=C(C1C=CC(CC(C)C)=CC=1)C)C#N)(=O)C.[Cl-].[Na+:21].[OH-].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH2:36]([C:40]1[CH:45]=[CH:44][C:43]([CH:46]([CH3:50])[C:47]([OH:49])=[O:48])=[CH:42][CH:41]=1)[CH:37]([CH3:39])[CH3:38].[Na]>COCCOCCOC.O>[CH2:36]([C:40]1[CH:41]=[CH:42][C:43]([CH:46]([CH3:50])[C:47]([O-:49])=[O:48])=[CH:44][CH:45]=1)[CH:37]([CH3:39])[CH3:38].[Na+:21] |f:1.2,3.4,5.6.7,12.13,^1:50|

Inputs

Step One
Name
enol-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C#N)=C(C)C1=CC=C(C=C1)CC(C)C
Step Two
Name
enol-acetate
Quantity
49.3 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
ammonium persulfate
Quantity
12.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
1 necked flask and stirred magnetically while 10 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly cooled to 0° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
sodium 2-(4'-isobutylphenyl)propionate
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)[O-])C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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